DL-Apiose-1-13C
Description
Properties
Molecular Formula |
C₄¹³CH₁₀O₅ |
|---|---|
Molecular Weight |
151.12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar ¹³C-Labeled Compounds
Structural and Functional Comparison
The following table summarizes key properties of DL-Apiose-1-13C and structurally or functionally similar ¹³C-labeled compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Applications | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | C₅H₁₀O₅ (¹³C at C1) | ~166 (estimated) | Plant metabolism, NMR studies | Not specified | Branched-chain sugar; plant-specific |
| DL-Glyceraldehyde-1-13C | C₃H₆O₃ (¹³C at C1) | ~91 (estimated) | Carbohydrate metabolism, structural analysis | Not specified | Triose sugar; central to glycolysis |
| DL-Alanine-1-13C | C₃H₇NO₂ (¹³C at C1) | 90.09 | Metabolic flux analysis, protein NMR | >98% | Water-soluble (555 mM); amino acid |
| DL-Aspartic-1-13C Acid | C₄H₇NO₄ (¹³C at C1) | 134.10 | Protein synthesis, metabolic research | 99% | Dicarboxylic amino acid; high melting point (>300°C) |
| DL-Valine-1-13C | C₅H₁₁NO₂ (¹³C at C1) | ~119 (estimated) | Industrial manufacturing, research | High purity | Branched-chain amino acid; low DMSO solubility |
Key Research Findings
This compound
- Natural Occurrence : Apiose is unique to plants, making this compound indispensable for studying plant-specific metabolic pathways, such as apiose incorporation into cell wall polymers .
DL-Glyceraldehyde-1-13C
- Role in Metabolism : As a triose sugar, it is used to trace glycolysis and gluconeogenesis pathways. Its ¹³C-label allows precise tracking of carbon flow in central metabolism .
DL-Alanine-1-13C
- Metabolic Flux : Widely used in bacterial and mammalian metabolic studies due to its role in the alanine cycle and gluconeogenesis. High water solubility (555 mM) facilitates in vitro assays .
DL-Aspartic-1-13C Acid
- Protein Studies : The ¹³C-label aids in NMR-based protein structure determination. Its high melting point (>300°C) ensures stability under rigorous experimental conditions .
DL-Valine-1-13C
- Industrial Relevance: Used in pharmaceutical research for isotopic labeling of valine-containing drugs. Limited solubility in DMSO (1 mg/mL) necessitates optimized solvent systems .
Preparation Methods
Core Chemical Strategy for Isotopic Labeling
The synthesis of DL-Apiose-1-¹³C involves a multi-step pathway adapted from the non-isotopic DL-apiose synthesis reported by. The key innovation lies in incorporating ¹³C at the C1 position during the formation of the apiofuranose backbone. The process begins with the preparation of a ¹³C-enriched precursor, typically a cyanohydrin derivative, to ensure isotopic integration at the target carbon.
-
Cyanohydrin Formation :
A racemic mixture of glyceraldehyde derivatives is treated with sodium cyanide-¹³C, yielding a cyanohydrin intermediate labeled at the future C1 position. This step exploits the nucleophilic addition of cyanide to a carbonyl group, with the ¹³C label introduced via the cyanide reagent. -
Reduction and Cyclization :
The cyanohydrin undergoes borohydride reduction to form a branched-chain heptitol, which is subsequently oxidized with lead tetraacetate to cleave specific C-C bonds and generate the tetrose skeleton. Cyclization in acidic methanol facilitates furanose ring formation, producing a mixture of α- and β-anomers of DL-apiose-1-¹³C. -
Debenzylation and Purification :
Protective benzyl groups are removed via catalytic hydrogenation, and the product is purified using cellulose column chromatography to isolate the ¹³C-labeled enantiomers.
Reaction Conditions and Yields
Critical parameters for optimizing yield and isotopic purity include:
-
Temperature Control : Cyanohydrin formation proceeds at 0–5°C to minimize side reactions.
-
Oxidant Stoichiometry : Lead tetraacetate is used in 1.9 molar equivalents to ensure complete oxidation without over-degradation.
-
Chromatographic Resolution : Cellulose columns with n-butanol/water eluents separate DL-apiose-1-¹³C from under-oxidized (tetritol) and over-oxidized (triose) byproducts.
Reported yields for non-isotopic DL-apiose synthesis reach 60–70%, with isotopic variants like DL-apiose-1-¹³C achieving slightly lower yields (50–55%) due to losses during purification.
Analytical Characterization of DL-Apiose-1-¹³C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR and 2D heteronuclear correlation (HSQC) spectra confirm the position of the isotopic label and ring conformation:
-
C1 Chemical Shift : The ¹³C-enriched C1 resonates at δ 97.5 ppm in the α-anomer and δ 103.2 ppm in the β-anomer, distinguishable from natural-abundance carbons.
-
Ring Conformation : J-coupling constants (e.g., ³J<sub>C1,H3</sub> = 4.2 Hz) indicate a mix of E<sub>4</sub> and <sup>4</sup>E envelope conformations in solution.
Mass Spectrometric Validation
Electron impact mass spectrometry (EI-MS) of peracetylated DL-apiose-1-¹³C shows fragmentation patterns consistent with the ¹³C label:
-
Key Fragments : m/z 290 ([M-C<sub>2</sub>H<sub>3</sub>O<sub>2</sub>]<sup>+</sup>), m/z 247 ([M-C<sub>2</sub>H<sub>3</sub>O<sub>2</sub>-CH<sub>2</sub>CO]<sup>+</sup>).
-
Isotopic Enrichment : The +1 mass shift in fragments containing C1 confirms successful ¹³C incorporation.
Challenges and Optimization Strategies
Isotopic Dilution
Trace amounts of natural-abundance carbon may dilute the ¹³C label during purification. Countermeasures include:
Anomeric Equilibrium
DL-Apiose-1-¹³C exists in a dynamic equilibrium between α- and β-furanoses in aqueous solution. Saturation-transfer NMR reveals ring-opening rate constants (k<sub>open</sub>) of 0.15 s<sup>−1</sup> for the α-anomer and 0.09 s<sup>−1</sup> for the β-anomer at 25°C. Stabilization strategies include lyophilization in the presence of boric acid to favor the β-form.
Comparative Analysis with Related Syntheses
D-Apiose vs. DL-Apiose
While details the synthesis of enantiomerically pure D-apiose from 3-O-benzyl-D-fructose, the DL-form requires racemic starting materials or resolution techniques. The DL-apiose-1-¹³C synthesis avoids chiral catalysts, relying instead on racemization during cyanohydrin formation.
Q & A
Q. What are the critical steps for synthesizing DL-Apiose-1-13C with high isotopic purity, and how can researchers validate the success of labeling?
Methodological Answer:
- Synthesis Protocol : Use 13C-labeled precursors (e.g., 13C-glucose) in enzymatic or chemical synthesis, ensuring pH and temperature control to minimize isotopic scrambling .
- Purification : Employ size-exclusion chromatography (SEC) or HPLC to isolate this compound, monitoring retention times against unlabeled standards .
- Validation : Conduct nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to confirm isotopic incorporation. Compare peaks at ~95–110 ppm (anomeric carbon region) with unlabeled controls .
Q. Table 1: Key Parameters for Synthesis Validation
Q. How should researchers design experiments to detect this compound in complex biological matrices (e.g., plant cell walls)?
Methodological Answer:
- Extraction : Use methanol-chloroform-water (2:1:1) solvent systems to solubilize apiosyl residues, followed by centrifugal filtration to remove polysaccharide debris .
- Detection : Apply stable isotope dilution mass spectrometry (SID-MS) with multiple reaction monitoring (MRM) for specificity. Use transitions like m/z 163 → 85 (quantifier) and 163 → 103 (qualifier) .
- Calibration : Prepare a standard curve with spiked this compound in blank matrices to account for ion suppression/enhancement effects .
Advanced Research Questions
Q. What experimental and analytical strategies resolve contradictions in NMR data when studying this compound conformational dynamics?
Methodological Answer:
- Controlled Variable Testing : Compare NMR spectra under varying temperatures (4°C–40°C) and solvent conditions (D2O vs. DMSO-d6) to isolate environmental effects on conformational shifts .
- Hybrid Methods : Integrate molecular dynamics (MD) simulations with NMR data to model apiosyl ring puckering. Validate using NOESY correlations for interproton distances .
- Data Triangulation : Cross-reference results with X-ray crystallography (if crystalline) or circular dichroism (CD) to confirm dominant conformers .
Q. Table 2: Resolving NMR Data Contradictions
Q. How can researchers design comparative studies to evaluate the metabolic stability of this compound versus unlabeled DL-Apiose in vivo?
Methodological Answer:
- Tracer Administration : Co-administer labeled and unlabeled apioses in model organisms (e.g., Arabidopsis), using time-course sampling of tissues .
- Isotope Ratio Mass Spectrometry (IRMS) : Measure 13C/12C ratios in extracted apiosyl residues to calculate turnover rates .
- Statistical Modeling : Apply compartmental kinetic models (e.g., SAAM II) to differentiate isotopic dilution effects from true metabolic flux .
Q. What are the best practices for integrating this compound data into existing metabolic pathway databases while ensuring reproducibility?
Methodological Answer:
- Data Annotation : Use standardized formats (e.g., mzML for MS, JCAMP-DX for NMR) and metadata tags (e.g., solvent, pH, instrument model) .
- Version Control : Document all experimental parameters in electronic lab notebooks (ELNs) with timestamped entries and raw data backups .
- Peer Review : Share protocols via repositories like Protocols.io and cite them using persistent identifiers (DOIs) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
